molecular formula C17H17N3O3 B6592032 Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate CAS No. 1820649-91-9

Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate

Cat. No.: B6592032
CAS No.: 1820649-91-9
M. Wt: 311.33 g/mol
InChI Key: IXXAHSPIFSZISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex organic compound belonging to the class of imidazo[4,5-b]pyridines This compound features a pyridine ring fused to an imidazole ring, with a methoxyphenyl group and a carboxylate ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism can vary depending on the application and the biological system in which it is used.

Comparison with Similar Compounds

  • Methyl 5-(4-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure with a different position of the methoxy group on the phenyl ring.

  • Methyl 5-(3-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure with only one methyl group on the imidazole ring.

  • Methyl 5-(3-methoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure without the second methyl group on the imidazole ring.

Uniqueness: Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups on the imidazole ring and the methoxy group on the phenyl ring contribute to its unique properties compared to similar compounds.

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)-2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-18-15-13(17(21)23-4)9-14(19-16(15)20(10)2)11-6-5-7-12(8-11)22-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAHSPIFSZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C=C2C(=O)OC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119615
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-91-9
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820649-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.